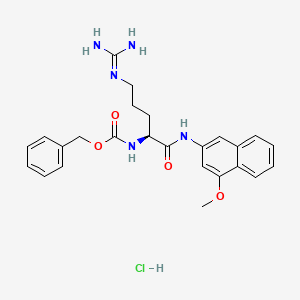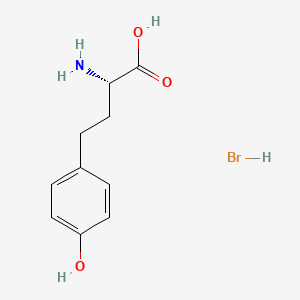
(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide, also known as S-4-Hydroxy-L-phenylalanine (S-4-OH-Phe), is an important molecule in biochemistry and pharmacology. It is an amino acid derivative and is commonly used in laboratory experiments to study the biochemical and physiological effects of amino acids on cells and organisms. S-4-OH-Phe has been studied for its potential therapeutic applications, such as in the treatment of Parkinson’s disease and other neurological disorders.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide derivatives have demonstrated significant antimicrobial activity. Specifically, some synthesized compounds showed effectiveness against Staphylococcus aureus and Mycobacterium luteum, as well as antifungal properties against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Structural Analysis
- The structure of a derivative of this compound was analyzed using X-ray crystallography, contributing to our understanding of its stereochemistry. This analysis confirmed a (2S, 3R)-configuration (Nakamura et al., 1976).
Metabolites Study
- Metabolites of the bird's nest fungus Nidula niveo-tomentosa were studied, revealing a variety of phenolic metabolites including compounds related to (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid (Ayer & Singer, 1980).
Organic Synthesis Process
- A solvent-free process was developed for the synthesis of 4-(4-hydroxyphenyl)butanoic acid, a key intermediate in the synthesis of related compounds. This highlights its role in facilitating environmentally friendly synthesis methods (Delhaye et al., 2006).
Pharmacological Evaluation
- Some analogues of (S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid were synthesized and evaluated for their pharmacological properties, particularly their affinity for GABAB receptors (Berthelot et al., 1987).
Mechanism of Action
Target of Action
(S)-2-Amino-4-(4-hydroxyphenyl)butanoic acid hydrobromide, also known as HOMO-L-Tyrosine HBr, is a derivative of the amino acid tyrosine . Tyrosine is a precursor to the neurotransmitters norepinephrine and dopamine . Therefore, the primary targets of HOMO-L-Tyrosine HBr are likely to be the same receptors that interact with these neurotransmitters.
Mode of Action
The mechanism of tyrosine’s antidepressant activity can be accounted for by the precursor role of tyrosine in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .
Pharmacokinetics
It is known that increased thyroid hormone (t3 and t4) levels can improve serum lipid profiles and reduce body fat . These positive effects are, however, counterbalanced by adverse effects on the heart, muscle, and bone, limiting their use .
Result of Action
The molecular and cellular effects of HOMO-L-Tyrosine HBr’s action are likely to be similar to those of tyrosine, given their structural similarity. Tyrosine is claimed to act as an effective antidepressant, however results are mixed . Tyrosine has also been claimed to reduce stress and combat narcolepsy and chronic fatigue, however these claims have been refuted by some studies .
properties
IUPAC Name |
(2S)-2-amino-4-(4-hydroxyphenyl)butanoic acid;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.BrH/c11-9(10(13)14)6-3-7-1-4-8(12)5-2-7;/h1-2,4-5,9,12H,3,6,11H2,(H,13,14);1H/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCVTTXLQQVTHD-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(C(=O)O)N)O.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC[C@@H](C(=O)O)N)O.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



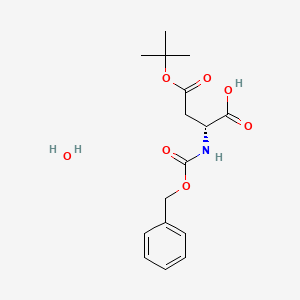

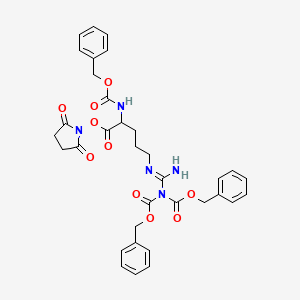
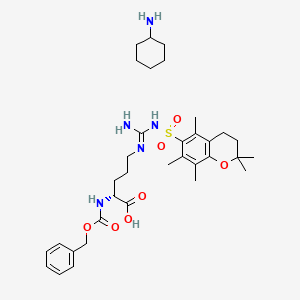

![N-cyclohexylcyclohexanamine;(2R,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B612906.png)

![Carbamic acid,[4-[(aminoiminomethyl)amino]-1-[(2-naphthalenylamino)carbonyl]butyl]-,phenylmethyl ester, monohydrochloride, (S)-(9CI)](/img/structure/B612915.png)
